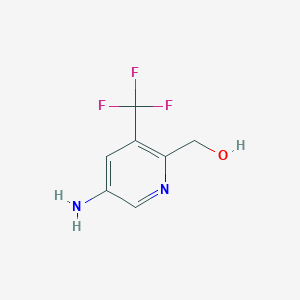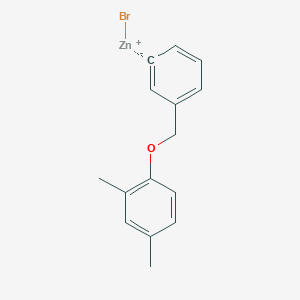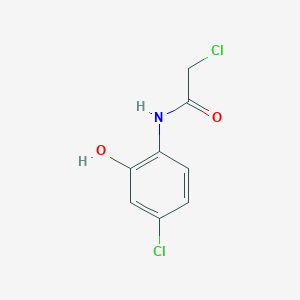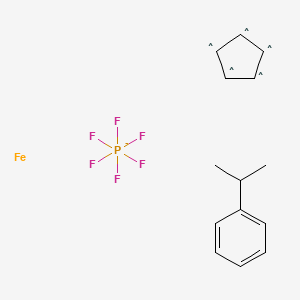
(Cumene)cyclopentadienyliron(II) hexafluorophosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Cumene)cyclopentadienyliron(II) hexafluorophosphate is an organometallic compound with the empirical formula C14H17F6FeP and a molecular weight of 386.10 g/mol . This compound is known for its unique structure, which includes a cyclopentadienyl ring and a cumene group coordinated to an iron(II) center, with hexafluorophosphate as the counterion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Cumene)cyclopentadienyliron(II) hexafluorophosphate typically involves the reaction of cyclopentadienyliron dicarbonyl dimer with cumene in the presence of a suitable oxidizing agent . The reaction is carried out under an inert atmosphere to prevent oxidation of the iron center. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
(Cumene)cyclopentadienyliron(II) hexafluorophosphate undergoes various types of chemical reactions, including:
Oxidation: The iron(II) center can be oxidized to iron(III) under suitable conditions.
Reduction: The compound can be reduced back to iron(II) from iron(III).
Substitution: Ligand substitution reactions can occur, where the cyclopentadienyl or cumene groups are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(III) complexes, while substitution reactions can produce a variety of organometallic compounds with different ligands.
Applications De Recherche Scientifique
(Cumene)cyclopentadienyliron(II) hexafluorophosphate has a wide range of scientific research applications:
Mécanisme D'action
The mechanism by which (Cumene)cyclopentadienyliron(II) hexafluorophosphate exerts its effects involves the coordination of the iron center to various substrates. This coordination can alter the electronic properties of the substrates, facilitating chemical reactions. The cyclopentadienyl and cumene groups also play a role in stabilizing the iron center and modulating its reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(cyclopentadienyl)cobalt(II) hexafluorophosphate
- Bis(cyclopentadienyl)cobalt(III) hexafluorophosphate
- Bis(pentamethylcyclopentadienyl)cobalt(II)
- Bis(pentamethylcyclopentadienyl)cobalt(III) hexafluorophosphate
- Bis(pentamethylcyclopentadienyl)iron(II)
Uniqueness
(Cumene)cyclopentadienyliron(II) hexafluorophosphate is unique due to the presence of the cumene group, which imparts distinct electronic and steric properties compared to other cyclopentadienyliron complexes. This uniqueness makes it particularly useful in specific catalytic and synthetic applications .
Propriétés
Formule moléculaire |
C14H17F6FeP- |
|---|---|
Poids moléculaire |
386.09 g/mol |
InChI |
InChI=1S/C9H12.C5H5.F6P.Fe/c1-8(2)9-6-4-3-5-7-9;1-2-4-5-3-1;1-7(2,3,4,5)6;/h3-8H,1-2H3;1-5H;;/q;;-1; |
Clé InChI |
CKVVAHAXFUGETE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=CC=C1.[CH]1[CH][CH][CH][CH]1.F[P-](F)(F)(F)(F)F.[Fe] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


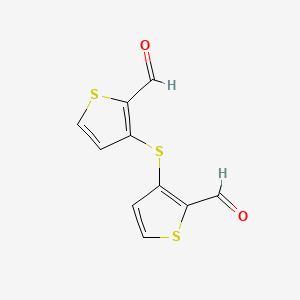
![7-chloro-5-phenyl-4-(thiophene-2-carbonyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B14886646.png)
![Chloro{1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-4,5-dimethyl-2H-imidazol-2-ylidene}gold(I)](/img/structure/B14886648.png)
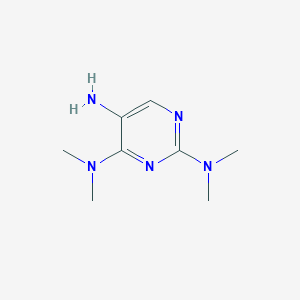
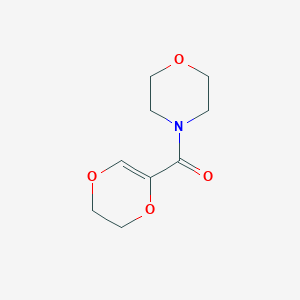
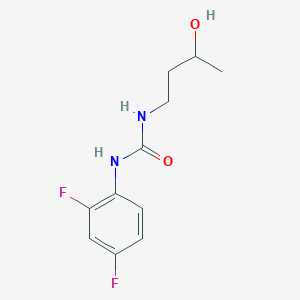
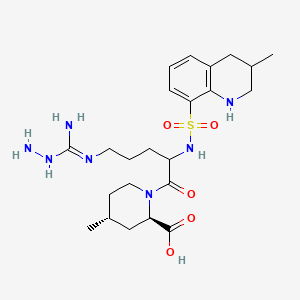
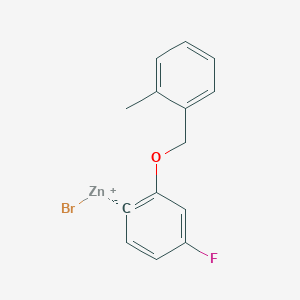
![2-[(3-Carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B14886679.png)
![(R)-1-Methyl-3,3-diphenyltetrahydro-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborole hydrate](/img/structure/B14886685.png)
![1-Amino-3-oxabicyclo[3.1.0]hexan-2-one hydrochloride](/img/structure/B14886690.png)
